Ethyl 4-amino-3-methoxybenzoate
Overview
Description
Ethyl 4-amino-3-methoxybenzoate, also known by its CAS Number 73368-41-9, is a compound with a molecular weight of 195.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of 4-amino-3-methoxybenzoic acid and ethanol . The reaction is carried out in a 22-L 3-necked round bottom flask equipped with an electrical heating mantle, a thermocouple probe, overhead mechanical stirrer, water-cooled condenser, nitrogen bubbler, and addition funnel . The reaction is exothermic and requires careful temperature control .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is calculated to be 1.88 mg/ml . The compound has a Log Po/w (iLOGP) of 2.2, indicating its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
- Intermediate in Pharmaceutical Synthesis : Ethyl 4-amino-3-methoxybenzoate serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is used in the synthesis of amisulpride, an antipsychotic drug. The process involves several steps including sulfonation, hydrolysis, chlorination, reduction, and condensation, achieving an overall yield of about 61% (Chen Yuhong & Chen-Yan Wei, 2011).
- Chemical Structure Analysis : The chemical structure of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, has been confirmed using various techniques like IR, 1H NMR, and MS, showcasing the compound's relevance in analytical chemistry (Wang Yu, 2008).
Biological and Environmental Applications
- Antimicrobial and Antifungal Activities : Compounds derived from this compound have shown moderate activity against certain bacteria and fungi. This points to potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).
- Anticancer Properties : Derivatives of this compound have been studied for their potential antiproliferative effects, particularly targeting tubulin at the colchicine binding site, which indicates possible applications in cancer research (R. Romagnoli et al., 2008).
- Environmental Behavior : Ethyl 4-aminobenzoate (a related compound) is studied for its environmental fate, particularly in water sources. It's notable for its absence in environmental waters despite widespread use, suggesting efficient transformation or degradation (A. J. Li et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Ethyl 4-amino-3-methoxybenzoate is a type of ester, a class of compounds that are readily synthesized and naturally abundant . Esters are known to be the source of flavors and aromas in many fruits and flowers, and they also make up the bulk of animal fats and vegetable oils . .
Mode of Action
The mode of action of esters, including this compound, involves their interaction with various biological molecules. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . .
Biochemical Pathways
Esters, such as this compound, are involved in various biochemical pathways. They can be converted to amides via an aminolysis reaction, reduced to form alcohols or aldehydes depending on the reducing agent, and react with organometallic compounds to form tertiary alcohols
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that esters, in general, can have various effects depending on their specific structures and the biological targets they interact with .
Properties
IUPAC Name |
ethyl 4-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKUQHCFAKAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472664 | |
Record name | Ethyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73368-41-9 | |
Record name | Ethyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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